(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine
Overview
Description
(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine is a chemical compound with the molecular formula C11H21NO3F. It is a piperidine derivative that contains a fluorine atom and a hydroxymethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with N-(tert-butoxycarbonyl)-4-piperidone.
Hydroxymethylation: The hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.
Protection: The final step involves protecting the amine group with a tert-butoxycarbonyl (Boc) group to yield the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the Boc protecting group using acids like trifluoroacetic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3s,4s)-3-fluoro-4-(carboxymethyl)piperidine.
Reduction: Formation of (3s,4s)-3-fluoro-4-(hydroxymethyl)piperidine without the Boc group.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: A similar compound with a different stereochemistry.
(3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Another stereoisomer with distinct properties
Uniqueness
(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIACYDBUYRFVMD-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134833 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882033-94-5 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882033-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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